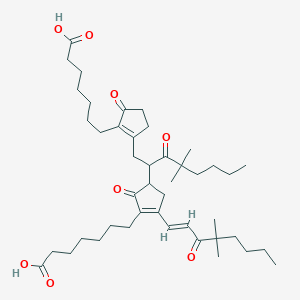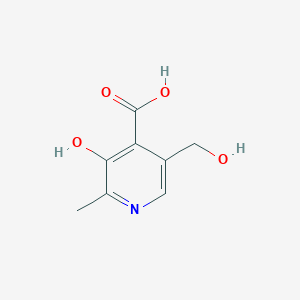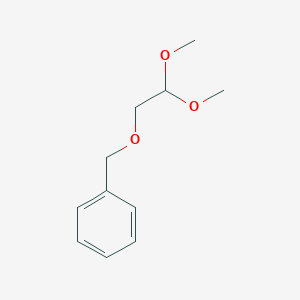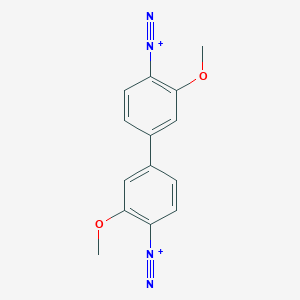
乙基紫
描述
Ethyl violet, also known as basic violet 4, is a basic dye that has been the subject of various studies due to its interaction with different substances and its behavior under various conditions. The adsorption of ethyl violet from aqueous solutions onto adsorbents like regenerated spent bleaching earth (RSBE) has been investigated, showing that the process fits well with the pseudo-second-order reaction model . Additionally, ethyl violet has been used in studies to understand its interaction with nucleic acids, which is mainly through electrostatic interactions and hydrogen bond formation . The binding of ethyl violet to RNA has also been explored, leading to the development of a novel method for the determination of RNA using ethyl violet as a labeling agent .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of ethyl violet, they do provide insights into the synthesis of related compounds. For instance, ethylene, which is the simplest organic molecule with a double bond, undergoes polymerization under high pressure to form polyethylene . This process is somewhat related to the synthesis of complex organic molecules like ethyl violet, as it involves the transformation of simple organic molecules into more complex structures.
Molecular Structure Analysis
The molecular structure of ethyl violet plays a crucial role in its interactions and the resulting chemical reactions. The studies have shown that ethyl violet can bind to nucleic acids, and this binding is influenced by the molecular structure of the dye, which allows for electrostatic interactions and hydrogen bonding . The structure-related properties are essential for the development of analytical applications, such as the spectrophotometric determination of RNA .
Chemical Reactions Analysis
Ethyl violet undergoes various chemical reactions, including photocatalytic degradation. When exposed to UV light in the presence of ZnO dispersions, ethyl violet degrades through competitive reactions such as N-de-ethylation and oxidative degradation, with multiple intermediates identified . The photocatalytic activity of TiO2 can also be modified by β-Cyclodextrin to enhance the decoloration of ethyl violet dye under UV-A light irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl violet have been analyzed in different contexts. The adsorption characteristics of ethyl violet onto RSBE were studied, revealing that the adsorption is endothermic in nature . The photocatalytic decoloration efficiency and the mineralization of ethyl violet were also investigated, providing insights into the dye's behavior under light irradiation and in the presence of catalysts .
科研应用
1. 吸附研究
Ethyl violet (EV) 在吸附研究中得到了广泛研究。Ahmed等人 (2021) 调查了使用废旧红茶叶作为低成本吸附剂从水溶液中去除EV的吸附过程,发现这是一个可行且自发的过程 (Ahmed, Islam, & Hossain, 2021)。同样,Tsai等人 (2005) 探讨了乙基紫在再生废脱色土上的吸附,展示了其高效性和吸热性质 (Tsai, Chang, Lai, & Lo, 2005)。
2. 光催化活性
Velusamy等人 (2012) 研究了β-环糊精对TiO2光催化活性的改性,用于去色EV,突出了TiO2-β-CD/UV-A光系统比TiO2/UV-A光系统的增效效率 (Velusamy, Pitchaimuthu, Rajalakshmi, & Kannan, 2012)。Wang等人 (2007) 也研究了使用TiO2进行超声催化降解EV,在不同条件下发现了显著的降解效率 (Wang, Jiang, Zhang, Zhang, Ma, Zhang, Zhao, & Zhang, 2007)。
3. 与核酸的相互作用
Liu等人 (2009) 报告了EV与核酸的相互作用,使用乙基紫作为共振光散射探针来确定核酸,指示了静电相互作用和氢键形成 (Liu, Lu, Huang, Yu, & Zi, 2009)。Yan-qin (2004) 开发了一种使用EV作为标记试剂来确定RNA的方法,显示出高灵敏度和选择性 (Yan-qin, 2004)。
4. 医学应用
Murai等人 (2022) 评估了EV作为血管吻合过程中可视化血管壁的替代品,发现它是一种有效的替代品 (Murai, Matano, Isayama, Nounaka, & Morita, 2022)。
5. 环境和分析应用
Chen等人 (2006) 研究了TiO2悬浮液中EV在可见光下的光降解,为废水处理中的潜在应用提供了见解 (Chen, Lu, & Chung, 2006)。Wen-li (2011) 探讨了乙基紫在微乳光度法中用于测定钢中磷的应用 (Wen-li, 2011)。
6. 工业应用
Yahya等人 (2022) 开发了一种用于检测和降解水系中EV的电化学传感器,突出了其在工业应用中的潜力 (Yahya, Shah, Kokab, Ullah, Hakeem, Hayat, Haleem, & Shah, 2022)。
Safety And Hazards
Ethyl violet is highly flammable . It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be breathed in as dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .
性质
IUPAC Name |
[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N3.ClH/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;/h13-24H,7-12H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVICFMRAVNKDOE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5038913 | |
| Record name | Basic Violet 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5038913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Olive green powder; [Acros Organics MSDS] | |
| Record name | Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl violet | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14214 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethyl violet | |
CAS RN |
2390-59-2 | |
| Record name | Basic Violet 4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 42600 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl violet | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Basic Violet 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5038913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]diethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC VIOLET 4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94UZ9RD7TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



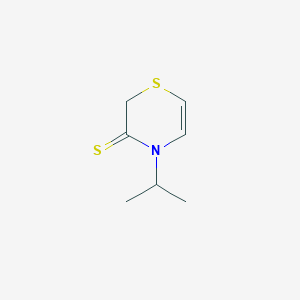
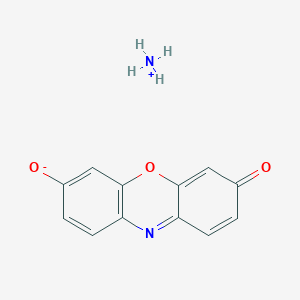
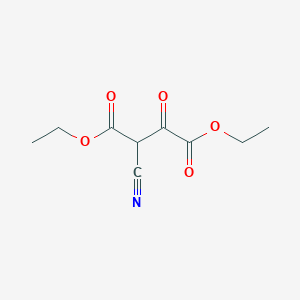
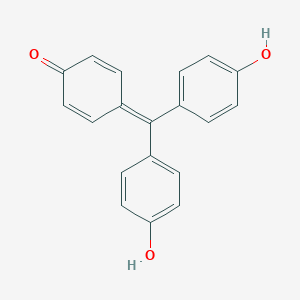
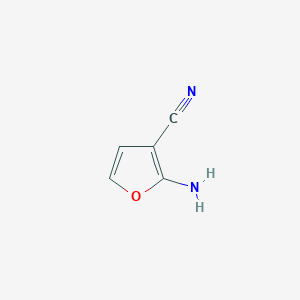
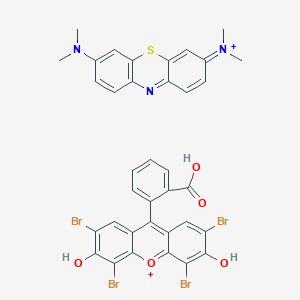
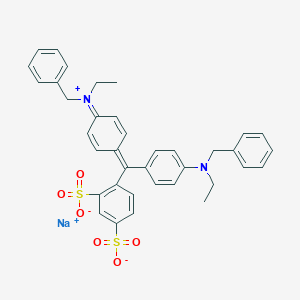
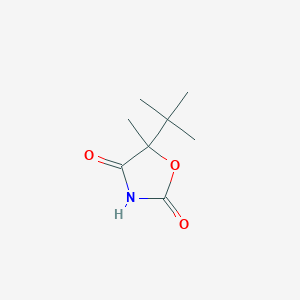
![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)
